3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide
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Overview
Description
The compound 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide is a complex organic molecule that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazoloquinazoline intermediate.
Introduction of Methylphenyl Group: The final step involves the coupling of the triazoloquinazoline derivative with a methylphenyl ethylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce triazoloquinazoline alcohols or amines.
Scientific Research Applications
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as c-Met and VEGFR-2 kinases.
Pathways Involved: It inhibits the signaling pathways mediated by these kinases, leading to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide: can be compared with other triazoloquinazoline derivatives:
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Similar Compounds
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Uniqueness: : The presence of both fluorophenyl and methylphenyl groups in the structure of 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide imparts unique biological activities and enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C28H26FN5O2 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H26FN5O2/c1-19-6-8-20(9-7-19)16-17-30-26(35)15-14-25-31-32-28-33(18-21-10-12-22(29)13-11-21)27(36)23-4-2-3-5-24(23)34(25)28/h2-13H,14-18H2,1H3,(H,30,35) |
InChI Key |
TUXVEGNEZGEDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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